2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
This compound belongs to the arylboronate ester family, characterized by a benzonitrile core substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position and a 3-hydroxy-2,2-dimethylpropoxy group at the ortho position. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The 3-hydroxy-2,2-dimethylpropoxy substituent introduces steric bulk and hydrogen-bonding capability, which may enhance solubility in polar solvents and influence reactivity in catalytic processes.
Properties
IUPAC Name |
2-(3-hydroxy-2,2-dimethylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-16(2,11-21)12-22-15-9-14(8-7-13(15)10-20)19-23-17(3,4)18(5,6)24-19/h7-9,21H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPRNVIJPREAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the CAS number 2490666-02-7 and molecular formula C18H26BNO4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 331.2 g/mol
- Chemical Structure : The compound features a benzonitrile core substituted with a dioxaborolane moiety and a hydroxylated branched alkyl chain.
The biological activity of this compound is linked to its ability to modulate cellular processes through interaction with specific biological targets. Preliminary studies suggest that it may influence pathways related to:
- Endoplasmic Reticulum Stress : The compound exhibits properties akin to chemical chaperones that help maintain protein homeostasis under stress conditions. This is particularly relevant in the context of diseases characterized by protein misfolding and aggregation.
Research Findings
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Vascular Remodeling and Hypertension
- A study investigated the effects of related compounds on vascular smooth muscle cells (VSMCs) under angiotensin II (AngII) stimulation. It was found that chemical chaperones like 3-hydroxy-2-naphthoic acid (3HNA), which shares structural similarities with the target compound, prevented vascular remodeling and hypertension in mice models by inhibiting protein synthesis and the unfolded protein response (UPR) markers in VSMCs .
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In vitro Studies
- In cultured cells, compounds similar to 2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile demonstrated the ability to reduce inflammation and fibrosis markers. These findings suggest potential applications in treating cardiovascular diseases where chronic inflammation is a contributing factor.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds with similar structures:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Boronate-Functionalized Benzonitriles
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
*Estimated molecular formula for the target compound: C₁₆H₂₂BNO₄ (assuming the 3-hydroxy-2,2-dimethylpropoxy group contributes C₅H₁₁O₂).
Key Comparative Insights
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., DMSO or ethanol) compared to methyl or propanenitrile derivatives .
- Thermal Stability : Branched alkoxy groups (e.g., 3-hydroxy-2,2-dimethylpropoxy) may reduce thermal stability compared to linear chains due to steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
